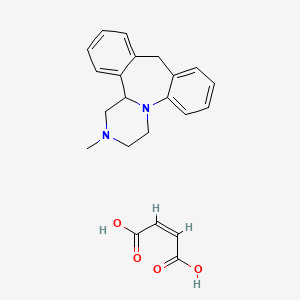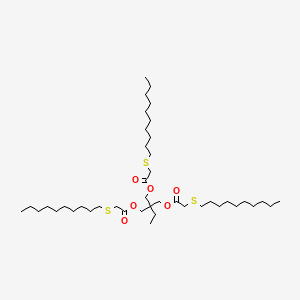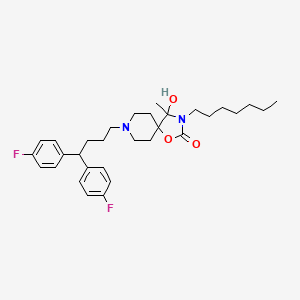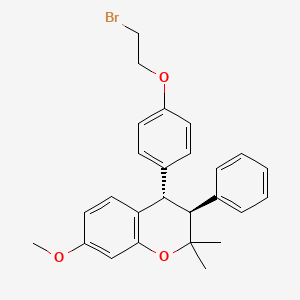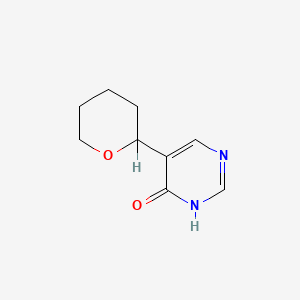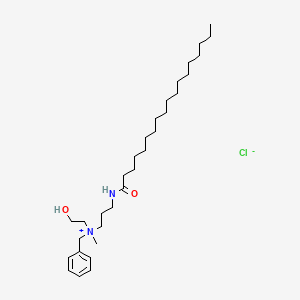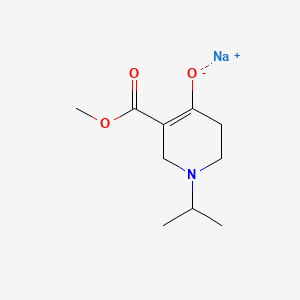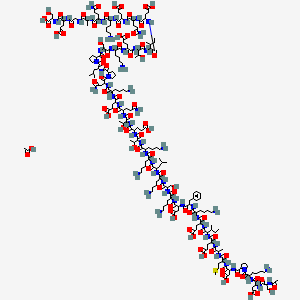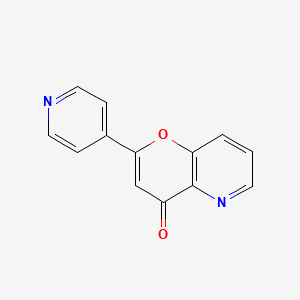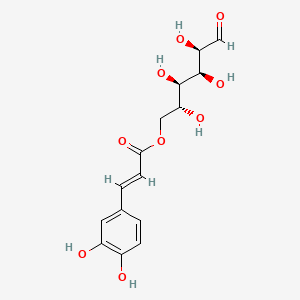
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a dibenzo[a,d]cyclopentene core with an ethylamine and cyclohexyl group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzosuberol: 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol.
5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene: Another derivative of the dibenzo[a,d]cycloheptene core.
Uniqueness
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62469-26-5 |
|---|---|
Molekularformel |
C22H26ClN |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
N-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C22H25N.ClH/c1-5-11-20-17(7-1)13-14-18-8-2-6-12-21(18)22(20)15-16-23-19-9-3-4-10-19;/h1-2,5-8,11-12,15,19,23H,3-4,9-10,13-14,16H2;1H |
InChI-Schlüssel |
YGJSZJLYEYLYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC=C2C3=CC=CC=C3CCC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


